クロベタゾール

概要

説明

クロベタゾールプロピオン酸は、湿疹、乾癬、皮膚炎など、さまざまな皮膚疾患の治療に使用される強力な局所用コルチコステロイドです。 強い抗炎症作用、抗掻痒作用、血管収縮作用が知られています 。 クロベタゾールプロピオン酸は、クリーム、軟膏、ゲル、シャンプーなど、さまざまな形態で皮膚に塗布されます .

2. 製法

合成経路と反応条件: クロベタゾールプロピオン酸は、ベタメタゾンを原料として合成されます。 合成には、環状エステル形成、加水分解、スルホン化、塩素化など、いくつかの工程が含まれます 。 最終生成物は、溶解、濾過、濃縮冷却、遠心分離、乾燥などのプロセスによって得られます .

工業生産方法: 工業的な環境では、クロベタゾールプロピオン酸は、有効成分をさまざまな賦形剤と組み合わせて、クリーム、軟膏、その他の局所用製剤を製造します。 組成物は、一般的にポリエチレングリコール、カプリル酸カプリン酸トリグリセリド、オレオイルマクロゴールグリセリド、カルビトール、ブチルパラベン、プロピレングリコール、精製水を成分としています .

科学的研究の応用

Psoriasis

Clobetasol is extensively used in the treatment of psoriasis, particularly in cases that are resistant to other therapies. A double-blind vehicle-controlled study demonstrated that clobetasol propionate 0.05% scalp application resulted in significant improvement in scalp psoriasis, with 81% of patients achieving at least 50% clearing after two weeks of treatment .

Table 1: Efficacy of Clobetasol in Psoriasis Treatment

| Study Type | Clobetasol Formulation | Patient Response (%) | Duration |

|---|---|---|---|

| Double-blind study | 0.05% scalp solution | 81% (≥50% clearing) | 2 weeks |

| In vivo study | Nanoemulsion | Enhanced efficacy | 5 days |

| Nanosponge hydrogel | Topical formulation | Significant reduction | Varies |

Atopic Dermatitis

Clobetasol is also effective in managing atopic dermatitis, particularly in severe cases where other treatments fail. Its anti-inflammatory properties help alleviate symptoms such as itching and redness .

Oral Lichen Planus

Recent meta-analyses have identified clobetasol as a first-line treatment for oral lichen planus (OLP), a chronic inflammatory condition characterized by painful lesions in the mouth. Studies indicate that topical clobetasol significantly reduces pain and inflammation associated with OLP, showcasing its versatility beyond dermatological applications .

Novel Formulations and Delivery Systems

Innovative formulations such as nanoemulsions and nanosponges have been developed to enhance the delivery and efficacy of clobetasol. These formulations improve skin penetration and reduce systemic absorption, thereby minimizing side effects while maintaining therapeutic effectiveness.

Table 2: Comparison of Clobetasol Formulations

| Formulation Type | Advantages | Disadvantages |

|---|---|---|

| Traditional cream | Easy application | Limited penetration |

| Nanoemulsion | Enhanced penetration | Requires specialized preparation |

| Nanosponge hydrogel | Sustained release | Potential for irritation |

Safety and Side Effects

Despite its efficacy, clobetasol can cause local side effects such as skin atrophy and hypothalamic-pituitary-adrenal axis suppression if used improperly or for extended periods . Patient education on proper usage is crucial to mitigate these risks.

Case Studies and Research Findings

Numerous studies have documented the successful application of clobetasol in various conditions:

- Case Study: Scalp Psoriasis - A study involving 378 patients showed significant improvement with clobetasol propionate 0.05%, highlighting its safety profile alongside efficacy .

- Research on Novel Delivery Systems - A study investigated a CP-loaded nanosponge hydrogel that demonstrated superior anti-psoriatic effects compared to conventional formulations, indicating potential for broader applications in dermatology .

作用機序

クロベタゾールプロピオン酸は、グルココルチコイド受容体に結合して、ステロイド受容体を活性化することによって効果を発揮します 。 この活性化により、ホスホリパーゼA2が阻害され、アラキドン酸の放出が抑制されます。アラキドン酸は、プロスタグランジンやロイコトリエンなどの炎症性メディエーターの前駆体です 。 この薬物は、キニン、ヒスタミン、リポソーム酵素など、炎症の化学的メディエーターの活性を抑制します .

類似の化合物:

- ベタメタゾンジプロピオン酸

- フルオシノロンアセトニド

- トリアムシノロンアセトニド

比較: クロベタゾールプロピオン酸は、最も強力な局所用コルチコステロイドの1つとされており、他の類似の化合物と比較して、グルココルチコイド受容体に対する特異性が高い 。 この薬物は、優れた抗炎症作用と抗掻痒作用を示し、重度の皮膚疾患の治療に非常に効果的です 。 その強力な作用のために、副腎抑制などの潜在的な副作用を避けるため、短期使用が推奨されています .

生化学分析

Biochemical Properties

Clobetasol propionate interacts with glucocorticoid receptors, leading to changes in the expression of genes that encode proteins involved in inflammatory responses . The interaction between clobetasol propionate and these receptors is primarily due to the drug’s chemical structure, which allows it to bind to the receptor and exert its effects .

Cellular Effects

Clobetasol propionate has been shown to have various effects on cells. For instance, it has been found to increase apoptosis in vulvar cancer cell lines . It also inhibits the NRF2 pathway, which plays a central role in cellular antioxidant defense . This inhibition leads to an increase in oxidative stress and suppression of tumor growth .

Molecular Mechanism

The molecular mechanism of action of clobetasol propionate involves its interaction with glucocorticoid receptors. It prevents nuclear accumulation and promotes β-TrCP-dependent degradation of NRF2 in a glucocorticoid receptor- and a glycogen synthase kinase 3 (GSK3)-dependent manner .

Temporal Effects in Laboratory Settings

In laboratory settings, clobetasol propionate has been shown to have temporal effects. For example, a study found that clobetasol propionate 0.025% cream demonstrated comparable efficacy with a better systemic safety profile when applied twice daily for 28 days .

Dosage Effects in Animal Models

In animal models, the effects of clobetasol propionate can vary with different dosages. For instance, in a mouse model of psoriasis, topical application of Roquinimex (ROQ) alone and combined with clobetasol propionate showed significant improvement in psoriasis lesions .

Metabolic Pathways

The metabolism of clobetasol propionate is not well studied but it is known to induce metabolic enzymes, even when delivered topically . It is predicted to follow similar metabolic pathways to other corticosteroids, including the addition of oxygen, hydrogen, glucuronides, and sulfates to form water-soluble metabolites .

Transport and Distribution

Computational modeling suggests that changes in thermodynamic and transport properties of clobetasol propionate in a topical formulation can affect its skin permeation .

Subcellular Localization

The subcellular localization of clobetasol propionate is not well studied. Given its lipophilic nature and its interactions with intracellular glucocorticoid receptors, it is likely that it can cross cell membranes and localize within cells where it exerts its effects .

準備方法

Synthetic Routes and Reaction Conditions: Clobetasol propionate is synthesized starting from betamethasone. The synthesis involves several steps, including cyclic ester formation, hydrolysis, sulfonation, and chlorination . The final product is obtained through processes such as dissolution, filtration, concentration cooling, centrifugation, and drying .

Industrial Production Methods: In industrial settings, clobetasol propionate is produced by combining the active pharmaceutical ingredient with various excipients to form creams, ointments, and other topical formulations. The composition typically includes polyethylene glycol, caprylic capric triglyceride, oleoyl macrogolglycerides, carbitol, butylparaben, propylene glycol, and purified water .

化学反応の分析

反応の種類: クロベタゾールプロピオン酸は、酸化、還元、置換など、いくつかの種類の化学反応を起こします。 これらの反応は、製剤における安定性と有効性にとって不可欠です .

一般的な試薬と条件:

酸化: 過酸化水素などの酸化剤を使用します。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用します。

主要な生成物: これらの反応から生成される主要な生成物はクロベタゾールプロピオン酸そのものであり、その後、さまざまな局所用用途に製剤化されます .

4. 科学研究への応用

クロベタゾールプロピオン酸は、その強力な抗炎症作用により、科学研究で広く使用されています。 皮膚疾患、自己免疫疾患、炎症性疾患に関する研究に使用されています 。 さらに、ナノスポンジやハイドロゲルなどの新規薬物送達システムの開発にも使用され、その有効性を高め、副作用を軽減しています .

類似化合物との比較

- Betamethasone dipropionate

- Fluocinonide

- Triamcinolone acetonide

Comparison: Clobetasol propionate is considered one of the most potent topical corticosteroids, with a higher specificity for glucocorticoid receptors compared to other similar compounds . It demonstrates superior anti-inflammatory and antipruritic activities, making it highly effective for treating severe skin conditions . due to its potency, it is recommended for short-term use to avoid potential side effects such as adrenal suppression .

生物活性

Clobetasol propionate is a highly potent topical corticosteroid widely used in dermatology for its anti-inflammatory and immunosuppressive properties. Its biological activity is primarily characterized by its ability to modulate immune responses, reduce inflammation, and promote skin healing. This article provides a detailed examination of the biological activities of clobetasol, supported by data tables, case studies, and research findings.

Clobetasol acts by binding to the glucocorticoid receptor, leading to the modulation of gene expression involved in inflammatory processes. This interaction results in:

- Inhibition of pro-inflammatory cytokines : Clobetasol reduces the production of cytokines such as IL-1, IL-6, and TNF-α, which are critical in the inflammatory response.

- Reduction of cell proliferation : It exhibits significant anti-proliferative effects on keratinocytes, which is beneficial in treating conditions like psoriasis .

- Vasoconstriction : Clobetasol induces vasoconstriction in dermal blood vessels, contributing to its anti-inflammatory effects .

Clinical Efficacy

Clobetasol is primarily indicated for various dermatological conditions, including psoriasis, eczema, and dermatitis. Its efficacy has been demonstrated through numerous clinical studies.

Case Studies

- Psoriasis Treatment : A study evaluated the efficacy of clobetasol propionate spray (0.05%) as an add-on therapy in patients with moderate to severe plaque psoriasis. Results showed significant improvement in the Psoriasis Area Severity Index (PASI) scores when combined with existing treatments .

- Imiquimod-Induced Psoriasis Model : In an animal model using imiquimod (IMQ) to induce a psoriasis-like phenotype, clobetasol significantly reduced skin thickness and transepidermal water loss (TEWL) compared to controls. The treatment led to a notable decrease in scratching behavior and inflammation severity .

Data Tables

The following table summarizes key findings from recent studies regarding clobetasol's efficacy in treating inflammatory skin conditions:

Safety and Side Effects

While clobetasol is effective, it is also associated with potential side effects, particularly with prolonged use. Common adverse effects include:

特性

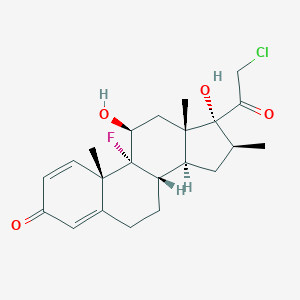

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHDIVRCWTZOX-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048955 | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.42e-02 g/L | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Clobetasol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

25122-41-2, 25122-46-7 | |

| Record name | Clobetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clobetasol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195.5 - 197 °C | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of clobetasol propionate?

A1: Clobetasol propionate is a synthetic corticosteroid that exhibits its effects by binding to glucocorticoid receptors within cells. [] This binding leads to a cascade of downstream effects, primarily by modulating gene expression. [] While its exact mechanisms are not fully elucidated, clobetasol propionate is known to exert anti-inflammatory, immunosuppressive, and antimitotic effects. [] It influences the growth, differentiation, and function of various immune cells and inhibits the production of pro-inflammatory cytokines. []

Q2: How does clobetasol propionate differ from other corticosteroids in terms of potency?

A2: Clobetasol propionate is classified as a super-potent topical corticosteroid, belonging to Class I. [, ] A comparative study in guinea pigs demonstrated that clobetasol propionate exhibited the most rapid and complete suppression of histamine-induced wheal and flare reactions, even at a lower dose (0.05%), compared to mometasone (intermediate potency) and hydrocortisone (least potent). [] This highlights its high potency relative to other corticosteroids.

Q3: What is the molecular formula and weight of clobetasol propionate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of clobetasol propionate. Further investigation into chemical databases would be required to obtain this information.

Q4: How stable is clobetasol propionate under different pH conditions?

A5: A study evaluating the chemical stability of clobetasol propionate solutions found that degradation followed pseudo-first-order kinetics and showed a V-shaped pH-rate profile. [] The compound exhibited maximum stability at a pH of 3.23, with an estimated shelf life (t0.9) of 761 days at room temperature. [] This emphasizes the importance of pH control during formulation to ensure stability.

Q5: Does clobetasol propionate possess any catalytic properties?

A6: The research papers provided do not mention any catalytic properties of clobetasol propionate. Its primary mode of action is through binding to glucocorticoid receptors, not through catalytic activity. []

Q6: Have any computational studies been conducted on clobetasol propionate?

A7: One study employed molecular dynamics simulations to investigate the interaction of clobetasol propionate with CYP3A4 and CYP3A5 enzymes. [] Simulations revealed that clobetasol propionate exhibited a close proximity to the heme group in CYP3A5, but not in CYP3A4, providing a structural explanation for its selective inhibition of CYP3A5. []

Q7: How do structural modifications of clobetasol propionate affect its activity?

A7: The provided research papers do not delve into detailed SAR studies of clobetasol propionate.

Q8: What are the common formulations of clobetasol propionate available?

A9: Clobetasol propionate is commercially available in various formulations, including creams, ointments, foams, solutions, sprays, and nail lacquers. [, , , , , ] The choice of formulation can influence patient compliance and potentially impact the drug's efficacy. [] For instance, clobetasol propionate spray was found to be more efficacious than foam in a head-to-head comparison, possibly due to factors like vehicle metamorphosis post-application and enhanced stratum corneum permeability. []

Q9: Are there concerns about the systemic absorption of clobetasol propionate after topical application?

A11: While primarily intended for topical use, there is evidence suggesting that clobetasol propionate can be systemically absorbed following application on the oral mucosa. [] A study analyzing serum concentrations in patients using clobetasol propionate for oral muco-cutaneous diseases revealed detectable levels of the drug, indicating transmucosal absorption and a potential for accumulation. [] This emphasizes the need for careful monitoring of patients, especially those with extensive oral lesions or factors that may enhance absorption (e.g., smoking, erosion). []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。